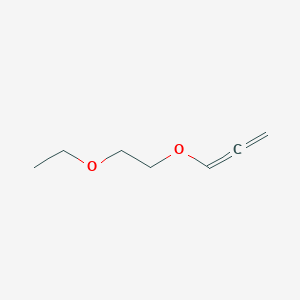
3,7,11-Trimethyl-5-dodecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
3,7,11-Trimethyl-5-dodecanol can be synthesized through chemical and catalytic hydrogenation methods . In chemical synthesis, it is typically obtained by the oxidation of fatty alcohols or the reduction of corresponding aldehydes . Catalytic hydrogenation involves the use of elemental hydrogen or hydrogen gas in the presence of suitable catalysts to hydrogenate the corresponding fatty alcohol .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
3,7,11-Trimethyl-5-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products:
The major products formed from these reactions include corresponding aldehydes, carboxylic acids, and substituted derivatives .
Aplicaciones Científicas De Investigación
3,7,11-Trimethyl-5-dodecanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyl-5-dodecanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets lipid bilayers and interferes with essential cellular processes, ultimately causing cell death .
Comparación Con Compuestos Similares
- 3,7,11-Trimethyl-1-dodecanol
- 3,7,11-Trimethyl-3-dodecanol
- Hexahydronerolidol
Comparison:
3,7,11-Trimethyl-5-dodecanol is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions. Compared to similar compounds, it exhibits distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
30221-43-3 |
|---|---|
Fórmula molecular |
C15H32O |
Peso molecular |
228.41 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodecan-5-ol |
InChI |
InChI=1S/C15H32O/c1-6-13(4)10-15(16)11-14(5)9-7-8-12(2)3/h12-16H,6-11H2,1-5H3 |
Clave InChI |
URAKZVNVPAFDIT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CC(C)CCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


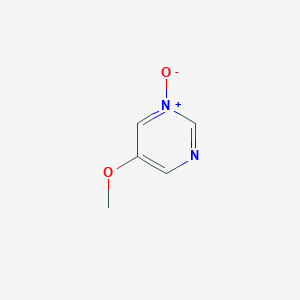
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
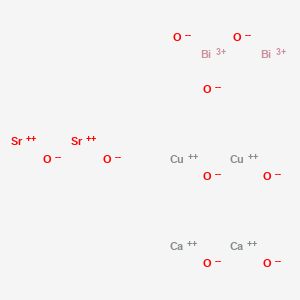

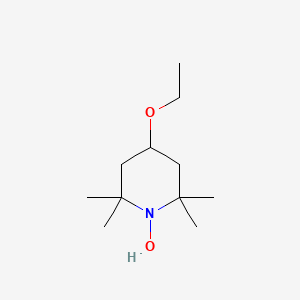

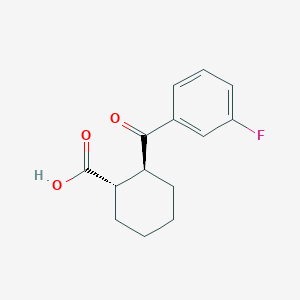
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
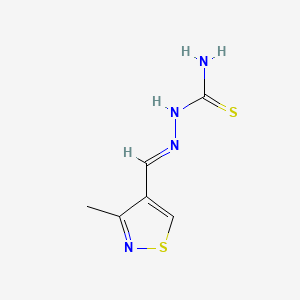
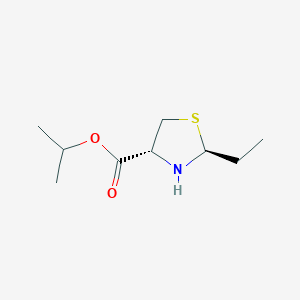
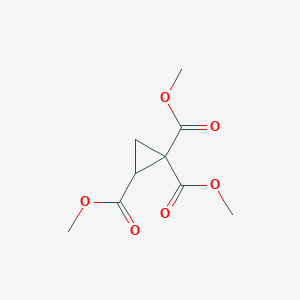
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
